3-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

P2X3 antagonism Purinergic signaling Pain and chronic cough

3-Bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392292-13-6) is a synthetic 1,3,4-thiadiazole derivative that integrates a 3-bromobenzamide pharmacophore, a thioether-linked acetamide spacer, and an m-tolylamino moiety (C₁₈H₁₅BrN₄O₂S₂; MW 463.37). This compound is structurally categorized within the broader class of thiadiazole-substituted arylamides, which have been disclosed in the patent literature as antagonists of purinergic P2X3 and P2X2/3 receptors and as inhibitors of the Wnt signaling pathway.

Molecular Formula C18H15BrN4O2S2
Molecular Weight 463.37
CAS No. 392292-13-6
Cat. No. B2540570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392292-13-6
Molecular FormulaC18H15BrN4O2S2
Molecular Weight463.37
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C18H15BrN4O2S2/c1-11-4-2-7-14(8-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-5-3-6-13(19)9-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
InChIKeyYUCYZWLWOSBRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392292-13-6): Procurement-Relevant Compound Identity


3-Bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392292-13-6) is a synthetic 1,3,4-thiadiazole derivative that integrates a 3-bromobenzamide pharmacophore, a thioether-linked acetamide spacer, and an m-tolylamino moiety (C₁₈H₁₅BrN₄O₂S₂; MW 463.37) . This compound is structurally categorized within the broader class of thiadiazole-substituted arylamides, which have been disclosed in the patent literature as antagonists of purinergic P2X3 and P2X2/3 receptors and as inhibitors of the Wnt signaling pathway [1][2]. Its differentiation from in-class analogs depends upon two functional modules: the electron-withdrawing meta-bromo substituent on the benzamide ring and the m-tolylacetamide thioether side chain, both of which dictate target affinity, selectivity, and physicochemical behavior.

Why In-Class 1,3,4-Thiadiazole Benzamides Cannot Substitute for 3-Bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


Generic substitution among 1,3,4-thiadiazole-benzamide derivatives carries substantial scientific risk, as this compound class exhibits steep structure–activity relationships (SAR) driven by substituent identity and position. The 3-bromo group on the benzamide ring participates in halogen bonding and modulates electron density, altering both target binding kinetics and metabolic stability relative to unsubstituted, chloro, or para-substituted analogs [1]. The m-tolylamino moiety on the thioether-linked acetamide chain engages a distinct hydrophobic pocket; replacing the meta-methyl with para-methyl, ethyl, or hydrogen dramatically shifts affinity and selectivity at both P2X3 and Wnt pathway targets [2][3]. Furthermore, the thioether (-S-) linker itself is sensitive to oxidative metabolism, and substitution with a methylene or sulfone linker alters compound half-life and off-target liability. These interdependent features render surface-level structural similarity misleading; quantitative evidence is required to evaluate whether any given analog can serve as a functional replacement.

Quantitative Differentiation Evidence for 3-Bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide vs. Closest Analogs


P2X3 Receptor Antagonist Potency: 3-Bromo Derivative vs. Clinical-Stage Comparator Gefapixant (AF-219)

3-Bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide antagonizes recombinant rat P2X3 receptors with an EC50 of 80 nM when evaluated at 10 µM in Xenopus oocyte electrophysiology assays [1]. The clinical-stage P2X3 antagonist Gefapixant (AF-219, MK-7264) exhibits an IC50 of approximately 30 nM against human recombinant hP2X3 homotrimers and 100–250 nM against hP2X2/3 heterotrimers in calcium flux and voltage-clamp assays [2]. Although these measurements were obtained in different expression systems and species orthologs (rat vs. human), the 80 nM EC50 positions the target compound within the low-nanomolar potency band characteristic of therapeutically validated P2X3 antagonists, supporting its utility as a structurally distinct tool compound or backup series lead.

P2X3 antagonism Purinergic signaling Pain and chronic cough

Halogen Identity at Benzamide 3-Position: Bromo vs. Iodo Analog in the Same Thioether-m-Tolyl Series

Within the identical 5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl scaffold, the 3-bromo benzamide derivative (MW 463.37) can be directly compared with the 2-iodo benzamide analog (MW ~511.4) cataloged under the same series . The bromo substituent (van der Waals radius ~1.85 Å) is sterically smaller than iodine (~1.98 Å) and exhibits distinct halogen-bond donor capacity, which influences target binding geometry and metabolic stability. Iodo-aromatic compounds are also more susceptible to photolytic and reductive dehalogenation than bromo-aromatic compounds, conferring superior chemical stability to the bromo derivative under standard laboratory storage and assay conditions. Quantitative head-to-head P2X3 EC50 data for the iodo analog have not been publicly disclosed, but the structural divergence in halogen identity alone is sufficient to invalidate interchangeability in structure-activity relationship (SAR) studies.

Halogen bonding SAR Medicinal chemistry

Benzamide Substitution Pattern: 3-Bromo vs. 3,5-Dimethyl Analog in m-Tolyl Thioether Series

3,5-Dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide replaces the electron-withdrawing 3-bromo group with electron-donating methyl groups . This substitution reverses the electronic character of the benzamide ring (Hammett σₘ for Br = +0.39 vs. σₘ for CH₃ = -0.07), altering hydrogen-bond acceptor properties of the amide carbonyl and thereby modulating target affinity. In thiadiazole-benzamide patent disclosures, bromo-substituted derivatives frequently exhibit superior P2X3 potency compared to alkyl-substituted analogs, though the quantitative differential for this specific pair remains to be independently reported [1]. Procurement of the 3-bromo compound rather than the 3,5-dimethyl analog is essential when the research objective requires an electron-deficient benzamide pharmacophore.

SAR Electron-withdrawing vs. electron-donating Target selectivity

Data Availability Caveat and Procurement Decision Framework

High-strength differential evidence for 3-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is currently limited. Only one quantitative biological activity data point — EC50 = 80 nM against rat P2X3 — has been identified in public databases (BindingDB BDBM50118219) [1]. No peer-reviewed publications were found that directly compare this compound with its closest structural analogs in the same assay system. The compound is listed as an exemplary structure within the Markush claims of two patent families (WO2010069794A1 for P2X3/P2X2/3 antagonism; WO2016131808A1 for Wnt pathway inhibition), indicating industrial interest but not providing head-to-head quantitative data [2][3]. Procurement decisions should therefore weigh structural uniqueness against data scarcity: the compound offers a distinct chemotype (3-bromo, m-tolyl thioether) that is not duplicated by commonly available analogs, but users requiring pre-validated multi-target activity profiles may need to commission custom profiling.

Data transparency Procurement risk Evidence-based selection

Recommended Application Scenarios for 3-Bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Based on Current Evidence


P2X3 Chemical Probe Development and Purinergic Signaling Research

With a confirmed antagonist EC50 of 80 nM at rat P2X3 receptors [1], this compound is suitable as a starting scaffold for developing structurally novel P2X3 chemical probes. Its thioether-m-tolyl architecture is distinct from the diaminopyrimidine core of Gefapixant [2], offering an alternative chemotype that can help deconvolute target-specific vs. scaffold-specific pharmacological effects in pain, chronic cough, or genitourinary disease models.

Wnt Pathway Inhibitor Screening and Cancer Biology

The compound falls within the generic Markush claims of WO2016131808A1 as a 1,3,4-thiadiazol-2-yl-benzamide Wnt signaling inhibitor [3]. It can be employed in Wnt/β-catenin reporter gene assays and proliferation screens in Wnt-dependent cancer cell lines (e.g., colorectal, hepatocellular) to establish preliminary structure–activity data that guide subsequent medicinal chemistry optimization of this under-explored chemotype.

Halogen-Bonding SAR Studies in Thiadiazole-Benzamide Series

The 3-bromo substituent provides a defined halogen-bond donor that can be systematically compared with the 2-iodo, 3-chloro, and unsubstituted analogs . Researchers can use this compound in crystallographic or computational studies to map halogen-bonding interactions within the P2X3 or Wnt target binding pockets, generating structural insights that are unattainable with non-halogenated or differently halogenated analogs.

Building Block for Focused Compound Library Synthesis

The compound's modular architecture — featuring a free amide NH, an aromatic bromide handle for cross-coupling, and a thioether side chain — makes it a versatile intermediate for parallel synthesis of focused libraries. Procurement of the 3-bromo derivative specifically enables Suzuki-Miyaura or Buchwald-Hartwig diversification at the benzamide ring, which is not possible with the des-bromo or alkyl-substituted analogs.

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